Mirincamycin Hydrochloride Exhibits 4.6-Fold Greater Antiplasmodial Potency than Clindamycin
In a direct head-to-head comparison using clinical isolates of Plasmodium falciparum from Gabon, the median 50% inhibitory concentration (IC50) for mirincamycin's cis and trans isomers (3.2 nM and 2.6 nM, respectively) was 4.6-fold lower than that of clindamycin (IC50 = 12 nM) [1].
| Evidence Dimension | In vitro antiplasmodial activity (IC50) |
|---|---|
| Target Compound Data | cis-mirincamycin: 3.2 nM; trans-mirincamycin: 2.6 nM |
| Comparator Or Baseline | clindamycin: 12 nM; doxycycline: 720 nM |
| Quantified Difference | 4.6-fold lower IC50 vs. clindamycin; 277-fold lower vs. doxycycline |
| Conditions | HRP2 ELISA assay with 6-day incubation on clinical P. falciparum isolates (n=18) |
Why This Matters
This significant potency advantage translates directly to lower required drug concentrations, potentially reducing toxicity and improving therapeutic margins in in vivo models and future clinical development.
- [1] Held J, et al. In vitro activity of mirincamycin (U24729A) against Plasmodium falciparum isolates from Gabon. Antimicrob Agents Chemother. 2010 Jan;54(1):540-2. doi: 10.1128/AAC.01090-09. View Source
